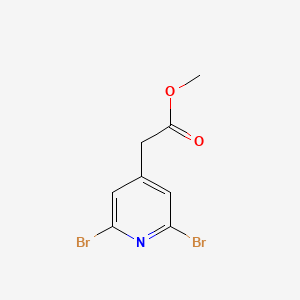
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate
Übersicht
Beschreibung
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate (MDDFP) is an organic compound that is used in many scientific applications. It has been found to have a variety of biochemical and physiological effects on living organisms, making it an important tool for research and experimentation. MDDFP is a molecule with a unique structure and properties, making it a valuable chemical for many scientific purposes.
Wirkmechanismus
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate can increase the levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate can also act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been found to have a variety of biochemical and physiological effects on living organisms. In addition to its effects on the nervous system, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been found to act as an antioxidant, to reduce inflammation, to reduce the risk of cancer, and to increase the production of certain hormones. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been found to have an effect on the metabolism of certain nutrients, as well as on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has several advantages for laboratory experiments, including its low cost and its relatively low toxicity. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate is relatively easy to synthesize and can be used in a variety of experiments. However, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate does have some limitations, such as its instability in water and its low solubility in some solvents. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate can have unpredictable effects on certain organisms, making it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate. These include further research into its effects on the nervous system, its effects on the metabolism of certain nutrients, and its effects on the immune system. Additionally, further research into the synthesis of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate and its potential applications in drug development could also be useful. Finally, research into the potential toxic effects of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate and its potential interactions with other compounds could help to better understand its safety and efficacy for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research. It has been used to study the effects of environmental pollutants on aquatic organisms, to study the effects of plant growth regulators on plant growth and development, and to study the effects of hormones on animal reproduction. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been used in the development of new drugs and in the study of the biochemical and physiological effects of various compounds.
Eigenschaften
IUPAC Name |
methyl 2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-7(17-10(13)14)3-2-6(11)9(5)12/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQNXRMVIIFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















